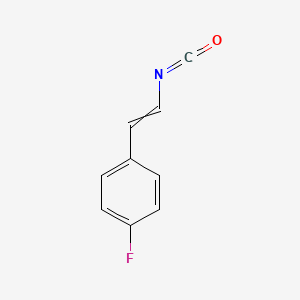
1-Fluoro-4-(2-isocyanatoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(2-isocyanatoethenyl)benzene is a chemical compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(2-isocyanatoethenyl)benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with ethyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-Fluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted anilines .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2-isocyanatoethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2-isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(2-isocyanatoethenyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(2-isocyanatoethyl)benzene: This compound has a similar structure but differs in the length of the carbon chain attached to the
Eigenschaften
CAS-Nummer |
343336-01-6 |
|---|---|
Molekularformel |
C9H6FNO |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
1-fluoro-4-(2-isocyanatoethenyl)benzene |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-6H |
InChI-Schlüssel |
KVFPFQAVYRJEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CN=C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



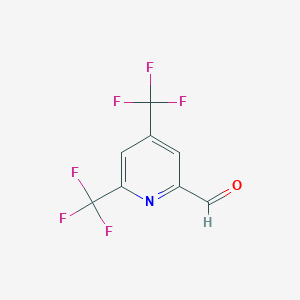
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)


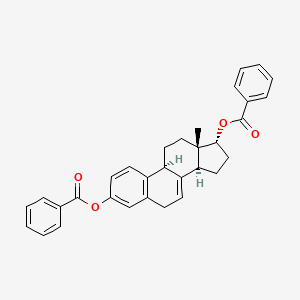
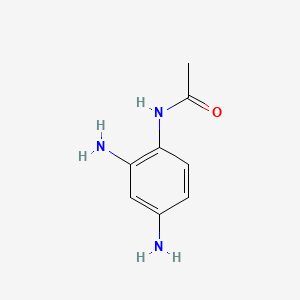
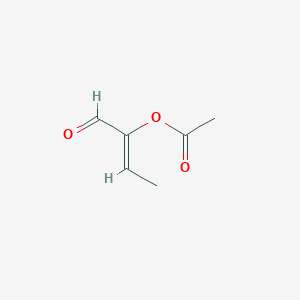
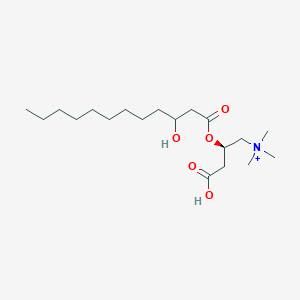

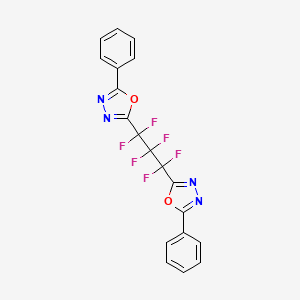
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
